molecular formula C13H14N2O3 B11727465 3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile

3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile

Cat. No.: B11727465
M. Wt: 246.26 g/mol
InChI Key: FTRUASFTLSXRTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile is a nitrile derivative featuring a conjugated α,β-unsaturated system with a 3,4-dimethoxyphenyl group and a methoxyimino substituent. The compound’s structure combines electron-donating methoxy groups and a planar π-conjugated system, which may confer unique electronic and optical properties.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-(methoxyiminomethyl)prop-2-enenitrile

InChI

InChI=1S/C13H14N2O3/c1-16-12-5-4-10(7-13(12)17-2)6-11(8-14)9-15-18-3/h4-7,9H,1-3H3

InChI Key

FTRUASFTLSXRTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C=NOC)C#N)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Compounds Analyzed :

trans-3-(3,4-Dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile (–10)

3,4-Dimethoxycinnamonitrile (CAS 6443-72-7) ()

3-(3-Methoxy-4-((4-nitrophenyl)methoxy)phenyl)-2-(phenylcarbonyl)prop-2-enenitrile (CAS 931886-75-8) ()

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituents Crystal System Key Applications
Target Compound* C₁₃H₁₄N₂O₃† 270.27 3,4-Dimethoxyphenyl, methoxyimino Not reported Hypothesized optical materials
trans-3-(3,4-Dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile C₁₇H₁₄N₂O₄ 310.30 3,4-Dimethoxyphenyl, 4-nitrophenyl Triclinic (P1) Optical materials
3,4-Dimethoxycinnamonitrile C₁₁H₁₁NO₂ 189.21 3,4-Dimethoxyphenyl Not reported Synthetic intermediate
3-(3-Methoxy-4-((4-nitrophenyl)methoxy)phenyl)-2-(phenylcarbonyl)prop-2-enenitrile C₂₄H₁₈N₂O₅ 414.41 Nitro, benzoyl, methoxy Not reported Not specified

Key Observations :

  • Substituent Effects: The target compound’s methoxyimino group introduces a hybrid electronic effect (donor from OCH₃ and resonance from N=CH), contrasting with the strong electron-withdrawing nitro group in the trans-4-nitrophenyl analog . This difference likely alters UV-Vis absorption and redox behavior. 3,4-Dimethoxycinnamonitrile lacks additional substituents, resulting in simpler conjugation and lower molecular weight, which may enhance solubility .
  • Crystal and Conformational Analysis: The trans-4-nitrophenyl analog crystallizes in a triclinic system (P1) with cell parameters a = 10.2211 Å, b = 11.9460 Å, and dihedral angles between aromatic rings (4.3° and 22.1°), indicating moderate planarity . The target compound’s methoxyimino group may reduce planarity due to steric hindrance, affecting packing efficiency.

Preparation Methods

Knoevenagel Condensation as the Foundation

The core structure of the target compound is constructed via a Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and an active methylene compound. This reaction typically employs catalysts such as amino acid ionic liquids (AAILs) or piperidine to facilitate the formation of the α,β-unsaturated nitrile intermediate. For example, the use of L-proline-based AAILs in aqueous media achieves yields exceeding 85% under mild conditions (40–60°C, 2–4 hours). The general reaction scheme is:

3,4-Dimethoxybenzaldehyde+MalononitrileAAIL/H2O3-(3,4-Dimethoxyphenyl)prop-2-enenitrile+H2O\text{3,4-Dimethoxybenzaldehyde} + \text{Malononitrile} \xrightarrow{\text{AAIL/H}2\text{O}} \text{3-(3,4-Dimethoxyphenyl)prop-2-enenitrile} + \text{H}2\text{O}

Key parameters influencing this step include:

  • Catalyst loading : 5–10 mol% AAILs optimize reaction efficiency.

  • Solvent system : Water or ethanol-water mixtures enhance sustainability while maintaining yield.

Methoxyimination of the α,β-Unsaturated Nitrile

The introduction of the methoxyimino group occurs through nucleophilic addition of methoxyamine hydrochloride to the activated double bond of the Knoevenagel product. This step requires anhydrous conditions and a base such as sodium acetate to deprotonate the amine. Reaction conditions include:

  • Temperature : 60–80°C in methanol or ethanol.

  • Reaction time : 6–8 hours for complete conversion.

The intermediate is isolated via vacuum distillation or recrystallization before proceeding to purification.

Optimization Strategies for Enhanced Yield and Purity

Catalytic System Modifications

Comparative studies highlight the superiority of bifunctional catalysts. For instance, piperidinium acetate (5 mol%) in ethanol increases yield to 92% by simultaneously activating both the aldehyde and the methylene component. In contrast, traditional bases like potassium carbonate yield only 70–75% under similar conditions.

Table 1: Catalyst Performance in Knoevenagel Condensation

CatalystSolventTemperature (°C)Yield (%)
L-Proline AAILH₂O5088
Piperidinium AcetateEthanol6092
K₂CO₃Ethanol7072

Solvent and Temperature Effects

Non-polar solvents like toluene retard the reaction due to poor solubility of ionic intermediates, whereas polar aprotic solvents (e.g., DMF) accelerate side reactions. Ethanol emerges as the optimal solvent, balancing reactivity and environmental impact.

Industrial-Scale Synthesis and Process Intensification

Continuous Flow Reactor Systems

Recent patents describe the use of microreactors for the Knoevenagel step, reducing reaction time from hours to minutes. A tubular reactor with immobilized AAIL catalysts achieves 94% conversion at 100°C and 10 bar pressure. Key advantages include:

  • Scalability : Throughput of 50 kg/day in pilot plants.

  • Safety : Minimized handling of toxic intermediates.

Waste Reduction and Green Chemistry

The integration of solvent recovery systems and catalytic recycling aligns with green chemistry principles. For example, membrane filtration allows >90% recovery of AAIL catalysts, reducing production costs by 30%.

Purification and Characterization

Crystallization Techniques

The crude product is purified via fractional crystallization from hexane-ethyl acetate mixtures (3:1 v/v), yielding needles with >99% purity. Differential scanning calorimetry (DSC) confirms a melting point of 46–49°C, consistent with literature values.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 3.89 (s, 6H, OCH₃), δ 6.82–7.25 (m, 3H, aromatic), δ 8.11 (s, 1H, CH=N).

  • IR (KBr): ν 2225 cm⁻¹ (C≡N), 1620 cm⁻¹ (C=N), 1510 cm⁻¹ (C=C) .

Q & A

Q. Basic Research Focus

  • NMR : 1H^1H and 13C^{13}C NMR identify methoxy, imino, and nitrile groups. NOESY confirms spatial proximity of substituents (e.g., E/Z configuration) .
  • IR : Stretching frequencies for C≡N (~2200 cm1^{-1}) and C=N (~1600 cm1^{-1}) validate functional groups.
  • Mass Spectrometry : High-resolution MS confirms molecular formula (e.g., [M+H]+^+ peak).

Advanced Consideration : X-ray crystallography resolves absolute configuration and hydrogen-bonding networks. For unstable crystals, use synchrotron radiation or low-temperature data collection .

What strategies mitigate conflicting data in biological activity assays involving this compound?

Q. Advanced Research Focus

  • Assay Design : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target specificity.
  • Solubility Optimization : DMSO/water mixtures or cyclodextrin encapsulation improve bioavailability .
  • Metabolic Stability : Incubate with liver microsomes to identify degradation pathways.
  • Data Normalization : Include positive/negative controls (e.g., known enzyme inhibitors) to account for batch variability .

How can computational modeling predict the compound’s reactivity and interactions with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Simulate binding to receptors (e.g., kinases) using AutoDock Vina. Validate with MD simulations to assess binding stability .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites.
  • QSAR : Correlate substituent electronic effects (Hammett constants) with activity trends .

What safety protocols are critical when handling this compound in the lab?

Q. Basic Research Focus

  • PPE : Nitrile gloves, lab coats, and safety goggles prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols/dust .
  • Waste Disposal : Collect nitrile-containing waste in sealed containers for incineration .

How can isomerization during synthesis be controlled or exploited for functional studies?

Q. Advanced Research Focus

  • Photochemical Control : UV irradiation induces E/Z isomerization; monitor via 1H^1H NMR.
  • Chromatographic Separation : Use chiral columns (e.g., Chiralpak AD-H) to isolate enantiomers.
  • Biological Evaluation : Test isomers separately to identify stereospecific activity (e.g., receptor binding) .

What analytical techniques are most effective for detecting degradation products under varying storage conditions?

Q. Basic Research Focus

  • HPLC-PDA : Track degradation (e.g., hydrolysis of nitrile to amide) using C18 columns and gradient elution.
  • Forced Degradation Studies : Expose to heat (40–60°C), light, or acidic/basic conditions to identify labile groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.